molecular formula C13H8Cl3NO2 B14785244 Methyl 6-chloro-2-(2,4-dichlorophenyl)nicotinate

Methyl 6-chloro-2-(2,4-dichlorophenyl)nicotinate

Cat. No.: B14785244
M. Wt: 316.6 g/mol
InChI Key: XASLEYVGPCWQRA-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(2,4-dichlorophenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a chloro substituent at the 6-position of the nicotinate ring, and a dichlorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-(2,4-dichlorophenyl)nicotinate typically involves the esterification of 6-chloronicotinic acid with methanol in the presence of a suitable catalyst The reaction conditions often include refluxing the mixture to facilitate the esterification process

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-(2,4-dichlorophenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 6-chloro-2-(2,4-dichlorophenyl)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(2,4-dichlorophenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-2-methoxynicotinate
  • 2-Chloro-6-methylphenyl isocyanate
  • 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

Uniqueness

Methyl 6-chloro-2-(2,4-dichlorophenyl)nicotinate is unique due to its specific substitution pattern and the presence of both chloro and dichlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

methyl 6-chloro-2-(2,4-dichlorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H8Cl3NO2/c1-19-13(18)9-4-5-11(16)17-12(9)8-3-2-7(14)6-10(8)15/h2-6H,1H3

InChI Key

XASLEYVGPCWQRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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